molecular formula C21H21NO4 B2610541 Ethyl 2-methyl-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

Ethyl 2-methyl-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B2610541
M. Wt: 351.4 g/mol
InChI Key: RUEQGPRFNFSALH-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative characterized by a partially saturated six-membered ring with functional groups at positions 2, 3, 4, and 4. Key structural features include:

  • Ethyl ester at position 3, contributing to solubility in organic solvents.
  • Methyl group at position 2, influencing steric and electronic properties.
  • Oxo group at position 6, forming a ketone that participates in hydrogen bonding .

This compound belongs to the dihydropyridone class, which is widely studied for its role as an intermediate in synthesizing alkaloids and pharmaceuticals. Its structural complexity and substituent diversity make it a candidate for exploring structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-3-25-21(24)20-14(2)22-19(23)13-18(20)15-8-7-11-17(12-15)26-16-9-5-4-6-10-16/h4-12,18H,3,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEQGPRFNFSALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)CC1C2=CC(=CC=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-methyl-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure featuring a tetrahydropyridine core and a phenoxyphenyl substituent. The molecular formula is C21H21NO4C_{21}H_{21}NO_4 with a molecular weight of approximately 349.39 g/mol.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Properties : Preliminary studies suggest that it possesses antibacterial and antifungal activities, making it a candidate for further exploration in treating infections.
  • Enzyme Inhibition : Notably, it has been identified as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to reduced levels of uric acid in the body, suggesting potential applications in treating gout and hyperuricemia.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that this compound effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL.
    • Another research focused on its antioxidant capacity using the DPPH assay, where it exhibited an IC50 value of 25 µg/mL, indicating significant free radical scavenging activity.
  • Mechanistic Studies :
    • Molecular docking studies revealed that the compound interacts favorably with the active site of xanthine oxidase, suggesting a strong potential for therapeutic applications in metabolic disorders related to uric acid.

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
This compoundTetrahydropyridine core with phenoxy substituentAntioxidant, Antimicrobial, Xanthine oxidase inhibitor
Ethyl 6-methyl-2-oxo-4-(3-thienyl)-1,2,3,4-tetrahydropyrimidinecarboxylateThienyl group instead of phenoxyPotential xanthine oxidase inhibitor
Methyl 6-amino-5-chloro-pyrimidine derivativesVariations in amino and halogen substituentsAntibacterial and antifungal activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 2-methyl-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate and related compounds:

Compound Molecular Formula Substituents Melting Point Key Properties/Applications Reference
This compound C₂₂H₂₁NO₄ 3-Phenoxyphenyl (position 4), ethyl ester (position 3) Not reported Specialized intermediate; discontinued due to niche applications .
Methyl 6-oxo-4-phenyl-2-[(Z)-2-(pyridin-2-yl)ethenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate C₂₀H₁₈N₂O₃ Phenyl (position 4), pyridin-2-yl ethenyl (position 2), methyl ester (position 3) 504 K Forms hydrogen-bonded trans-dimers; used in alkaloid synthesis .
Ethyl 5-cyano-2-methyl-6-thioxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate (1c) C₁₉H₂₁N₂O₄S 3,4,5-Trimethoxyphenyl (position 4), thioxo (position 6), cyano (position 5) Not reported Demonstrated high yield (58%); potential antimicrobial activity .
Ethyl trans-4-(4-fluorophenyl)-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylate C₂₂H₂₁FN₂O₄ 4-Fluorophenyl (position 4), phenylcarbonylamino (position 5) 183–184°C Exhibited dual cis/trans isomerism; moderate yield (22%) .
Ethyl 2-methyl-1-(3-methylbenzyl)-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate C₂₄H₂₄F₃NO₃ 2-Trifluoromethylphenyl (position 4), 3-methylbenzyl (position 1) Not reported High lipophilicity (logP ~2.6); potential CNS activity due to trifluoromethyl group .

Key Findings :

Substituent Effects on Crystallinity: Compounds with aromatic groups (e.g., phenyl, 3-phenoxyphenyl) exhibit higher melting points and stable crystal lattices due to π-π stacking and hydrogen bonding. For example, the methyl ester analog in forms trans-dimers via C–H⋯O interactions .

Bioactivity Correlations :

  • Fluorinated analogs (e.g., 4-fluorophenyl in ) show enhanced metabolic stability and binding affinity in enzyme inhibition assays .
  • The trifluoromethyl group in increases lipophilicity (logP = 2.6), suggesting improved blood-brain barrier penetration .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogs, such as condensation of aldehydes with β-keto esters or enamines. However, the 3-phenoxyphenyl group may require specialized coupling conditions . Yields for similar compounds range widely (16–83%), influenced by steric hindrance and substituent reactivity .

Spectroscopic Signatures :

  • IR spectra of related compounds show strong C=O stretches (~1700 cm⁻¹) and N–H bends (~3200 cm⁻¹) .
  • ¹H NMR of cis/trans isomers (e.g., ) reveals distinct coupling constants for diastereotopic protons .

Q & A

Q. Table 1: Comparative Synthetic Yields

CatalystSolventTemperature (°C)Yield (%)Reference
HClEthanol8062
ZnCl₂DMF10078
FeCl₃Acetonitrile6055

Q. Table 2: Key NMR Assignments

Proton/Groupδ (ppm)MultiplicityReference
Ethyl CH₃1.32Triplet
Aromatic H7.2–7.4Multiplet
C=O170.5-

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